molecular formula C25H24N4O2 B2511996 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1251579-52-8

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2511996
CAS No.: 1251579-52-8
M. Wt: 412.493
InChI Key: PRUBRERLUITIRH-UHFFFAOYSA-N
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Description

The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolo[3,2-d]pyrimidinone derivative characterized by:

  • A 3-ethyl group at position 2.
  • A 7-phenyl substituent at position 5.
  • A 5-substituent comprising a 2-oxoethyl chain linked to a 3,4-dihydroquinoline moiety.

Properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethyl-7-phenylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-2-27-17-26-23-20(18-9-4-3-5-10-18)15-28(24(23)25(27)31)16-22(30)29-14-8-12-19-11-6-7-13-21(19)29/h3-7,9-11,13,15,17H,2,8,12,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUBRERLUITIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available starting materials like quinoline derivatives, ethyl derivatives, and pyrimidine derivatives.

  • Reactions: The process generally includes sequential condensation, cyclization, and functional group transformations.

  • Conditions: Reactions often require specific catalysts, such as palladium or copper complexes, along with appropriate solvents like dichloromethane or dimethylformamide. Reaction temperatures may range from room temperature to elevated temperatures, and pH control is often necessary.

Industrial Production Methods: Scaling up for industrial production would involve optimizing yields and reaction conditions. Automation and continuous flow systems could enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, potentially converting alcohol groups to carbonyls or further to carboxylic acids.

  • Reduction: Reductive amination and hydrogenation can modify functional groups like carbonyls to alcohols or amines.

  • Substitution: Nucleophilic and electrophilic substitutions can introduce various substituents into the compound.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, hydrogen gas with palladium/carbon catalyst.

  • Substitution Reagents: Halogens, alkyl halides.

Major Products:

  • Oxidation leads to ketones, aldehydes, or carboxylic acids.

  • Reduction results in alcohols or amines.

  • Substitution introduces a variety of functional groups, enhancing the compound's versatility.

Scientific Research Applications

Chemistry:

  • As a building block for synthesizing more complex molecules.

  • Used in studies involving electron transfer and catalytic processes.

Biology:

  • Potential as a scaffold for designing biologically active molecules.

  • Investigated for its binding affinity to various biological targets, such as enzymes or receptors.

Medicine:

  • Explored as a candidate for developing new pharmaceuticals, particularly in treating conditions related to its molecular targets.

  • Studies on its pharmacokinetics and pharmacodynamics.

Industry:

  • Application in material science for developing new materials with specific properties.

  • Utilized in the creation of novel catalysts for chemical reactions.

Mechanism of Action

The compound exerts its effects primarily through binding interactions with specific molecular targets. The heterocyclic structure may allow it to act as an inhibitor or activator of enzymes, receptors, or other proteins. Pathways involved include modulation of enzymatic activities, receptor signal transduction, and potential interference with nucleic acid functions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent differences are summarized below:

CAS No. Compound Name Substituents at Key Positions Structural Similarity Score
919278-72-1 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 5-methyl, no 7-phenyl or dihydroquinoline chain 0.62
853058-41-0 Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate 7-carboxylate, no dihydroquinoline chain 0.60
65996-58-9 2-Amino-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 2-amino, no 3-ethyl or 7-phenyl 0.59
N/A () Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-... 4-chlorophenyl, dipentyl-amino, 7-carboxylate N/A
4k () 5-(6-(4-Chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo... 4-chlorophenyl, 1,3-dimethyl, trione substituents N/A

Key Observations :

  • Electron-Withdrawing Groups: The carboxylate group in CAS 853058-41-0 enhances polarity and solubility compared to the hydrophobic phenyl and dihydroquinoline groups in the target compound .
  • Amino vs. Ethyl Groups: The 2-amino substituent in CAS 65996-58-9 may facilitate hydrogen bonding, whereas the 3-ethyl group in the target compound likely increases lipophilicity .

Physicochemical Properties

Comparative data for melting points and spectroscopic features:

Compound Melting Point (°C) Notable IR/NMR Features
Target Compound Not reported Expected C=O stretch (~1700 cm⁻¹), aromatic protons
4k () >300 IR: 1703 cm⁻¹ (C=O); NMR: δ 7.57 (Ar-H)
4l () >300 IR: 1700 cm⁻¹ (C=O); NMR: δ 8.34 (Ar-H)
CAS 853058-41-0 Not reported Carboxylate C=O stretch (~1650 cm⁻¹)

Key Observations :

  • Thermal Stability: Derivatives like 4k and 4l exhibit exceptionally high melting points (>300°C), attributed to strong intermolecular hydrogen bonding and crystalline packing . The target compound’s melting point is unreported but may be lower due to its flexible dihydroquinoline chain.
  • Spectroscopic Signatures : The target compound’s IR spectrum would differ from carboxylate-containing analogs due to the absence of ester C=O stretches .

Biological Activity

The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N5OC_{23}H_{27}N_{5}O with a molecular weight of approximately 421.56 g/mol. The structure features several key functional groups that may contribute to its biological activity, including:

  • Dihydroquinoline moiety : Known for its diverse pharmacological properties.
  • Pyrrolo[3,2-d]pyrimidine core : Associated with various biological activities including anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrrolo[3,2-d]pyrimidine structure : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the dihydroquinoline moiety : This step often requires specific reagents and conditions to ensure proper functionalization.

Anticancer Properties

Research indicates that derivatives of pyrrolo[3,2-f]quinolinones exhibit significant antiproliferative activity against various tumor cell lines. For instance, studies have shown that related compounds act by disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition

The compound may also serve as a probe for studying enzyme interactions or as a starting material for designing enzyme inhibitors. Its structural features suggest potential interactions with biological targets such as kinases and other enzymes involved in disease pathways .

Case Studies and Research Findings

  • In Vitro Studies : A study assessing the antiproliferative effects of similar compounds on human cancer cell lines demonstrated that these compounds could inhibit cell growth effectively at micromolar concentrations . The lead compound exhibited IC50 values indicative of potent activity.
  • Mechanism of Action : Investigations into the mechanism revealed that these compounds induce apoptosis through mitochondrial pathways and may also involve the activation of caspases .
  • Animal Models : In vivo studies using mouse models have shown promising results where compounds similar to this compound were effective in reducing tumor sizes without significant toxicity .

Comparative Analysis

To better understand the biological activity of this compound relative to other similar compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesBiological ActivityReferences
Compound APyrrolo[3,2-f]quinolinone derivativeAntiproliferative (IC50 ~ 10 µM)
Compound BDihydroquinoline derivativeEnzyme inhibition (kinase)
5-(...)-oneDihydroquinoline + pyrrolo structureInduces apoptosis in cancer cells

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